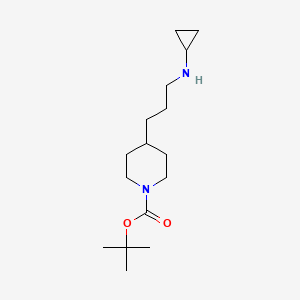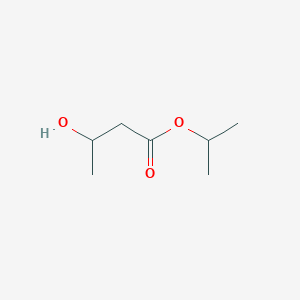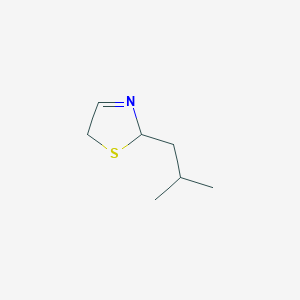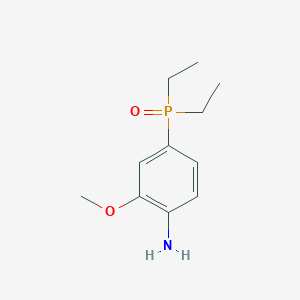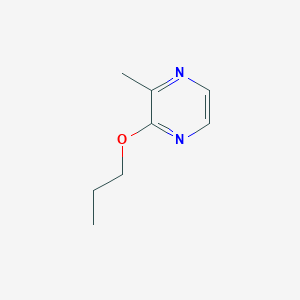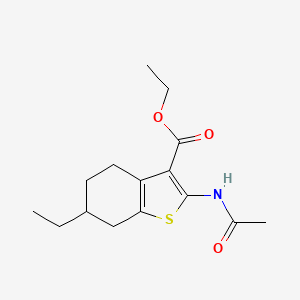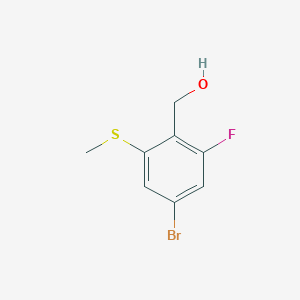
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol is an organic compound with a complex structure that includes bromine, fluorine, and a methylthio group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl compound followed by the introduction of a methylthio group. The final step involves the reduction of the intermediate to form the methanol derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylthio group may also play a role in modulating its biological activity by affecting the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluoro-6-methylbenzoic acid
- 4-Bromo-2-fluorophenyl)methanol
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
Uniqueness
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol is unique due to the combination of bromine, fluorine, and methylthio groups on the phenyl ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H8BrFOS |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
(4-bromo-2-fluoro-6-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFOS/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
IZUVVJTZDFLYNI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1CO)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


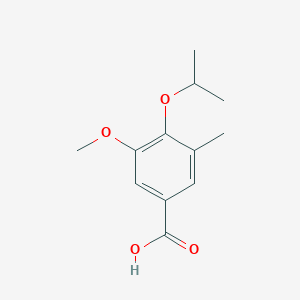
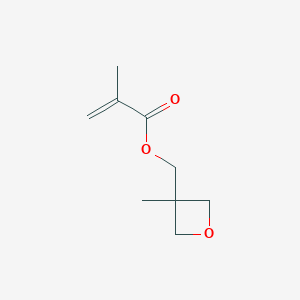


![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)



